molecular formula C8H10N4 B12824307 N2-Methyl-1H-benzo[d]imidazole-2,5-diamine

N2-Methyl-1H-benzo[d]imidazole-2,5-diamine

Cat. No.: B12824307
M. Wt: 162.19 g/mol
InChI Key: QACKLJSVCAYRNI-UHFFFAOYSA-N
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Description

N2-Methyl-1H-benzo[d]imidazole-2,5-diamine is a heterocyclic aromatic compound featuring a benzimidazole core with methyl and amino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate methylating agents. One common method includes the reaction of o-phenylenediamine with methyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and catalysts to facilitate the cyclization and methylation reactions. Solvent systems such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used to dissolve the reactants and control the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

N2-Methyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Benzimidazole oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

N2-Methyl-1H-benzo[d]imidazole-2,5-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism by which N2-Methyl-1H-benzo[d]imidazole-2,5-diamine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2,5-diamine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    N2-Methyl-1H-benzimidazole-2-amine: Similar structure but with fewer amino groups, affecting its biological activity.

    2-Methyl-1H-benzimidazole-5-amine: Methyl group positioned differently, leading to variations in chemical behavior.

Uniqueness

N2-Methyl-1H-benzo[d]imidazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-N-methyl-3H-benzimidazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACKLJSVCAYRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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